molecular formula C13H4N2O11S2-2 B412134 4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid

4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid

Cat. No.: B412134
M. Wt: 428.3g/mol
InChI Key: GKFYPGRKDMWYNR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid is a complex organic compound with the molecular formula C13H4N2O11S2 It is characterized by the presence of nitro groups, a ketone group, and sulfonic acid groups attached to a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid typically involves the nitration of 9-oxo-9H-fluorene-2,7-disulfonic acid. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid. The reaction temperature is maintained at a low level to prevent decomposition and ensure the selective introduction of nitro groups at the 4 and 5 positions of the fluorene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Reduction: The major products are the corresponding amino derivatives of the compound.

    Substitution: The products depend on the substituents introduced, such as alkyl or acyl derivatives.

Scientific Research Applications

4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid involves its interaction with molecular targets through its functional groups. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility and facilitate its interaction with various substrates. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-dibenzylamide
  • 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-butylamide
  • 4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-decylamide

Uniqueness

4,5-bisnitro-9-oxo-9H-fluorene-2,7-disulfonic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Its combination of nitro, ketone, and sulfonic acid groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H4N2O11S2-2

Molecular Weight

428.3g/mol

IUPAC Name

4,5-dinitro-9-oxofluorene-2,7-disulfonate

InChI

InChI=1S/C13H6N2O11S2/c16-13-7-1-5(27(21,22)23)3-9(14(17)18)11(7)12-8(13)2-6(28(24,25)26)4-10(12)15(19)20/h1-4H,(H,21,22,23)(H,24,25,26)/p-2

InChI Key

GKFYPGRKDMWYNR-UHFFFAOYSA-L

SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-]

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-]

Origin of Product

United States

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